1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further linked to a 4-nitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene typically involves the following steps:
Formation of the Central Carbon Linkage: The central carbon atom is introduced through a reaction involving a suitable precursor, such as a trityl chloride derivative, with a nucleophile like a thiol.
Introduction of the 4-Nitrophenylsulfanyl Group: The 4-nitrophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a 4-nitrophenylsulfanyl chloride reacts with the central carbon linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of nitro and sulfanyl groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets through its functional groups The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other nucleophiles
Comparison with Similar Compounds
Similar Compounds
1,1’,1’'-{[(4-Methylphenyl)sulfanyl]methanetriyl}tribenzene: Similar structure but with a methyl group instead of a nitro group.
1,1’,1’'-{[(4-Chlorophenyl)sulfanyl]methanetriyl}tribenzene: Contains a chlorine atom instead of a nitro group.
Uniqueness
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological molecules.
Properties
CAS No. |
83016-65-3 |
---|---|
Molecular Formula |
C25H19NO2S |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-nitro-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C25H19NO2S/c27-26(28)23-16-18-24(19-17-23)29-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI Key |
IGJRNFTYPIYDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.